

# An In-depth Technical Guide to the Chemical Properties of p-methoxy- $\alpha$ -methylstyrene

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-Isopropenyl-4-methoxybenzene

Cat. No.: B154676

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## Introduction

p-methoxy- $\alpha$ -methylstyrene, also known as 4-methoxy- $\alpha$ -methylstyrene, is an organic compound of significant interest in polymer chemistry and as a building block in organic synthesis. Its chemical structure, featuring a methoxy-substituted phenyl ring and a propenyl group, imparts a unique combination of reactivity and electronic properties. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols, and key reaction pathways.

## Chemical and Physical Properties

The fundamental properties of p-methoxy- $\alpha$ -methylstyrene are summarized in the tables below, providing a ready reference for experimental design and theoretical calculations.

## General and Physical Properties

Property	Value	Reference
CAS Number	1712-69-2	[1]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O	[1]
Molecular Weight	148.20 g/mol	[1]
Appearance	Colorless to slightly yellow liquid	[2]
Odor	Mild aromatic	[2]
Density	1.009 g/mL at 25 °C	[2]
Boiling Point	41-42 °C at 0.5 mmHg	[2]
Melting Point	2 °C	[2]
Flash Point	170 °F (76.7 °C)	[2]
Refractive Index	1.560 - 1.562	[2]
Vapor Pressure	0.2 ± 0.4 mmHg at 25 °C (Predicted)	[2]
Water Solubility	Insoluble	
LogP (Octanol/Water Partition Coefficient)	2.33820	[2]

## Thermochemical Data

Property	Value	Unit	Reference
Enthalpy of Vaporization ( $\Delta_{\text{vap}}H^\circ$ )	$62.1 \pm 0.3$	kJ/mol	[3]
Enthalpy of Sublimation ( $\Delta_{\text{sub}}H^\circ$ )	$81.2 \pm 0.4$	kJ/mol	[3]
Enthalpy of Fusion ( $\Delta_{\text{fus}}H$ )	19.07	kJ/mol	[3]
Proton Affinity	911.1	kJ/mol	[4]
Gas Basicity	882.2	kJ/mol	[4]

## Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of p-methoxy- $\alpha$ -methylstyrene.

### Infrared (IR) Spectroscopy

The NIST WebBook provides an infrared spectrum for p-methoxy- $\alpha$ -methylstyrene. Key absorption bands are expected for the aromatic C-H stretching, C=C stretching of the vinyl group and the aromatic ring, and the C-O stretching of the methoxy group.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

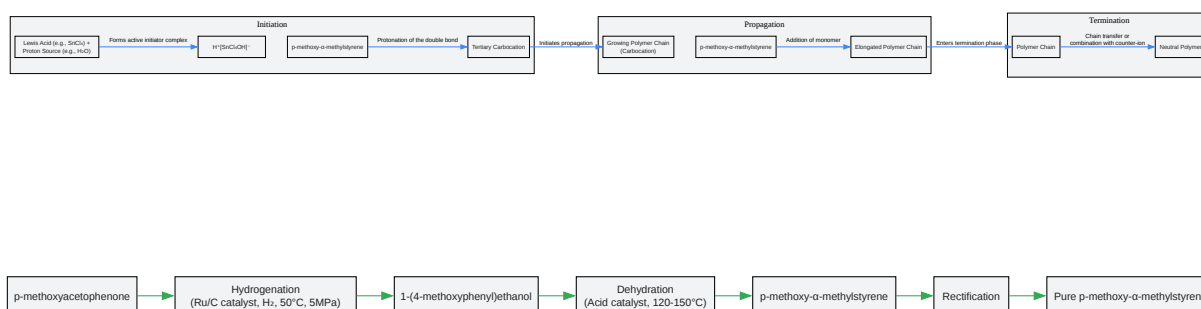
While specific spectral data with full assignments are not readily available in the search results, the expected  $^1\text{H}$  NMR spectrum would show signals corresponding to the vinyl protons, the methyl protons, the methoxy protons, and the aromatic protons. Similarly, the  $^{13}\text{C}$  NMR spectrum would display distinct peaks for the carbons of the vinyl group, the methyl group, the methoxy group, and the aromatic ring.

## Chemical Reactivity and Synthesis

The primary reactivity of p-methoxy- $\alpha$ -methylstyrene is centered around its electron-rich double bond, making it highly susceptible to electrophilic attack and a prime candidate for cationic polymerization.

## Cationic Polymerization

The presence of the electron-donating methoxy group at the para position stabilizes the carbocation intermediate formed during polymerization, facilitating the reaction. The general mechanism for the cationic polymerization of p-methoxy- $\alpha$ -methylstyrene initiated by a Lewis acid (e.g.,  $\text{SnCl}_4$ ) and a proton source (e.g.,  $\text{H}_2\text{O}$ ) is depicted below.



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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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